molecular formula C11H17O4- B3024929 2-Cyclohexyl-3-ethoxy-3-oxopropanoate CAS No. 147596-63-2

2-Cyclohexyl-3-ethoxy-3-oxopropanoate

Cat. No. B3024929
CAS RN: 147596-63-2
M. Wt: 213.25 g/mol
InChI Key: WSIZPDOYJBUYBA-UHFFFAOYSA-M
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Description

2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid, also known by its CAS Number: 147596-63-2, is a chemical compound with the molecular formula C11H18O4 . It has a molecular weight of 214.26 .


Molecular Structure Analysis

The InChI code for 2-Cyclohexyl-3-ethoxy-3-oxopropanoate is 1S/C11H18O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthetic Strategies and Heterocyclic Compounds

2-Cyclohexyl-3-ethoxy-3-oxopropanoate, due to its structural characteristics, could be relevant in the synthesis of heterocyclic compounds. Heterocyclic compounds have significant biological and industrial importance, with many drugs being heterocyclic in nature. The structurally similar 2-oxo-3-cyanopyridine scaffold, for instance, is valued for its diverse biological activities, including roles as anticancer, antibacterial, antifungal, and sedative agents. The high reactivity of this scaffold also makes it a useful intermediate in various organic syntheses (Ghosh et al., 2015).

Oxidation of Cyclohexane for Industrial Applications

2-Cyclohexyl-3-ethoxy-3-oxopropanoate, being a derivative of cyclohexane, might also have applications in the oxidation of cyclohexane, an essential chemical reaction for the industrial production of cyclohexanol and cyclohexanone. These compounds, together known as ketone-alcohol (KA) oil, are vital in the production of nylon 6 and nylon 6,6. Research has delved into various catalysts and conditions for optimizing this oxidation process (Abutaleb & Ali, 2021).

Photocatalytic and Microwave-Assisted Catalytic Oxidation

Advancements in catalytic oxidation processes, including thermocatalytic, photocatalytic, and microwave-assisted catalytic oxidation, can be pertinent to the use of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate. These innovative techniques have shown promise in enhancing selectivity and conversion rates for cyclohexane oxidation, providing pathways to environmentally sustainable and economically viable production processes (Priyank khirsariya & Rajubhai Mewada, 2014).

Biodegradation and Environmental Applications

The biodegradation and environmental fate of structurally similar compounds, such as ethyl tert-butyl ether (ETBE), suggest potential environmental applications for 2-Cyclohexyl-3-ethoxy-3-oxopropanoate. The biodegradation process of ETBE, involving various intermediates and microorganisms, indicates potential pathways for environmental remediation and pollution control (Thornton et al., 2020).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-cyclohexyl-3-ethoxy-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIZPDOYJBUYBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630129
Record name 2-Cyclohexyl-3-ethoxy-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-3-ethoxy-3-oxopropanoate

CAS RN

147596-63-2
Record name 2-Cyclohexyl-3-ethoxy-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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